2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid
Overview
Description
The compound “2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid” is a type of organic compound known as an oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . This compound has a benzoic acid group attached to the oxadiazole ring .
Molecular Structure Analysis
The molecular structure of “2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid” includes a five-membered 1,2,4-oxadiazole ring, a benzoic acid group, and a tert-butyl group . The exact position of these groups in the molecule can be determined by advanced spectroscopic techniques.Physical And Chemical Properties Analysis
The predicted boiling point of “2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid” is 499.4±55.0 °C and the predicted density is 1.200±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization in Bioactive Compounds
- Maftei et al. (2013) explored the synthesis of natural product analogs containing a 1,2,4-oxadiazole ring, including compounds derived from 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid. They also investigated the antitumor activity of these compounds, finding that one of the analogs showed potent efficacy against various cell lines in vitro (Maftei et al., 2013).
Luminescent Sensing of Ions
- Emandi et al. (2018) reported the use of derivatives of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid as chemosensors for detecting cyanide and mercury ions. The study demonstrated that these compounds can act as reversible sensors, highlighting their potential utility in environmental monitoring (Emandi et al., 2018).
Development of New Synthesis Methods
- Tkachuk et al. (2020) developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, offering a novel approach for creating related compounds. This method improves the efficiency and yield of producing these bioactive molecules (Tkachuk et al., 2020).
Applications in Polymer Synthesis
- Hsiao et al. (1999) synthesized novel aromatic polyhydrazides and poly(amide–hydrazide)s using 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid derivatives. These materials showed potential for creating transparent, flexible, and tough films, useful in various industrial applications (Hsiao et al., 1999).
Role in Plant Growth Regulation
- Harris and Huppatz (1978) investigated the synthesis of o-carboxyphenyl derivatives of heterocyclic compounds, including 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid, for testing as plant growth regulators. This research contributes to understanding how such compounds can influence plant development (Harris & Huppatz, 1978).
Antioxidant Properties
- Shakir et al. (2014) synthesized new oxadiazole derivatives bearing 2,6-di-tert-butylphenol moieties, including compounds related to 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid. They evaluated these compounds for antioxidant activity, finding significant free-radical scavenging abilities in some derivatives (Shakir et al., 2014).
Future Directions
properties
IUPAC Name |
2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(18-15-12)8-6-4-5-7-9(8)11(16)17/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDHRVFFYFFTIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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